molecular formula C10H15NO B3207529 4-Amino-2-phenylbutan-2-ol CAS No. 104294-60-2

4-Amino-2-phenylbutan-2-ol

Cat. No.: B3207529
CAS No.: 104294-60-2
M. Wt: 165.23 g/mol
InChI Key: SYNOUHHTBQKYFU-UHFFFAOYSA-N
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Description

4-Amino-2-phenylbutan-2-ol is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.24 . It is also known as PPA (phenylpropanolamine), a synthetic drug that was previously used as a decongestant and appetite suppressant.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H15NO . Detailed structural analysis would require advanced techniques such as NMR, HPLC, LC-MS, UPLC, and more . Unfortunately, specific details about the molecular structure analysis of this compound are not available in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance. These properties include color, density, hardness, and melting and boiling points . Unfortunately, specific physical and chemical properties of this compound are not available in the search results.

Scientific Research Applications

Chemical Chaperone in Protein Folding

4-Phenylbutyric acid, a related compound, has been studied for its role as a chemical chaperone that helps in protein folding. This compound prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress. The ER is crucial for folding proteins for membrane use or secretion, and failure in maintaining ER homeostasis can lead to protein misfolding and subsequent cellular pathology. By aiding protein folding in the ER, 4-Phenylbutyric acid can attenuate the activation of the unfolded protein response (UPR) and potentially alleviate various pathologies related to protein misfolding (Kolb et al., 2015).

Advanced Study of Peptides

The spin label amino acid TOAC has been used in studies of peptides and peptide synthesis. TOAC incorporation into peptides helps in analyzing backbone dynamics and peptide secondary structure using various physical techniques like EPR spectroscopy, X-ray crystallography, and NMR, among others. This approach has facilitated the investigation of peptide interactions with membranes and other proteins, showcasing the utility of amino acid derivatives in advanced biochemical research (Schreier et al., 2012).

Electrochemical Detection of Amino Acids

Research on sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for electrochemical detection of amino acids like phenylalanine, tyrosine, and tryptophan has shown significant advancements. These developments highlight the interdisciplinary character of such studies, bringing together chemistry, biochemistry, and bioengineering to create devices that can efficiently detect amino acids, which has implications for medicine, pharmacy, and the study of diseases associated with these amino acids (Dinu & Apetrei, 2022).

Biomarker Analysis

4-Aminobiphenyl, another related compound, is a major carcinogen whose adducted form, N-deoxyguanosine-C8-4-aminobiphenyl, serves as a biomarker for cancer risk assessment. The review on the analysis of this biomarker discusses the metabolism, carcinogenicity, and modern techniques for detection and quantitation in biological samples, which is crucial for understanding the environmental and health impacts of exposure to carcinogens (Chen et al., 2018).

Properties

IUPAC Name

4-amino-2-phenylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNOUHHTBQKYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxy-3-phenylbutanenitrile (1 g, 6.2 mmol) in THF (10 mL) was added dropwise BH3.Me2S (32 mL, 62 mmol) under a N2 atmosphere. The mixture was stirred at rt overnight. The reaction was quenched with MeOH (10 mL). The mixture was concentrated to give crude 4-amino-2-phenylbutan-2-ol (1.2 g, crude), which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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